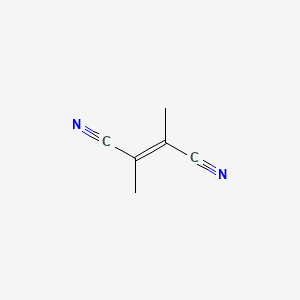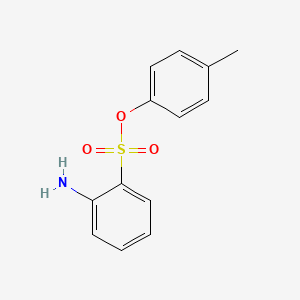![molecular formula C20H18ClN3O2S B8044128 (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one](/img/structure/B8044128.png)
(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazole ring, a chlorophenyl group, and a hydrazinyl moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorophenylmethanol and a suitable base.
Formation of the Hydrazinyl Moiety: The hydrazinyl group is formed by reacting the intermediate with hydrazine hydrate under reflux conditions.
Final Condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can introduce various functional groups.
Scientific Research Applications
(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[[3-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one
- (5Z)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one
- (5Z)-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one
Uniqueness
The uniqueness of (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, thiazole ring, and hydrazinyl moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13(2)23-24-20-22-19(25)18(27-20)11-14-6-5-8-16(10-14)26-12-15-7-3-4-9-17(15)21/h3-11H,12H2,1-2H3,(H,22,24,25)/b18-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYLERPCNTUKHY-WQRHYEAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3Cl)S1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NNC1=NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3Cl)/S1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B8044049.png)
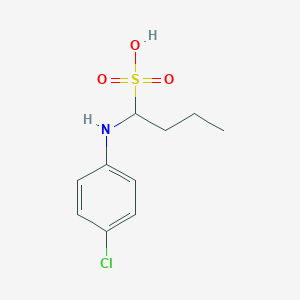
![4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid](/img/structure/B8044059.png)
![2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B8044062.png)
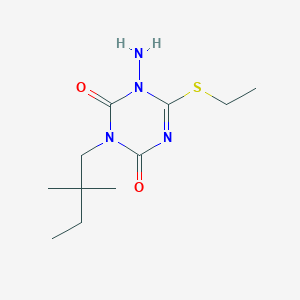
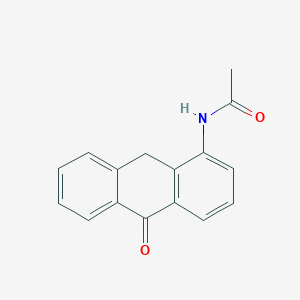
![methyl N-methyl-N-[N'-(methylsulfamoyl)-N-(4-sulfamoylphenyl)carbamimidoyl]carbamate](/img/structure/B8044087.png)
![4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline](/img/structure/B8044089.png)
![ethyl N-[(Z)-3-(2-methylpropylamino)-1-methylsulfanyl-3-oxoprop-1-enyl]carbamate](/img/structure/B8044101.png)
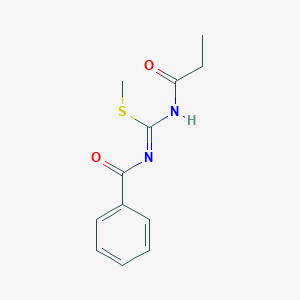
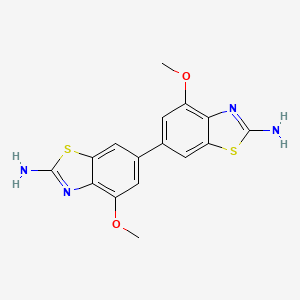
![methyl (NZ)-N-[benzamido(methylsulfanyl)methylidene]carbamate](/img/structure/B8044120.png)
